Dimethyl 2-(2-furoylamino)terephthalate
Description
Dimethyl 2-(2-furoylamino)terephthalate is a specialized organic compound featuring a terephthalate backbone substituted at the 2-position with a 2-furoylamino group. The furoylamino substituent introduces unique electronic and steric properties, distinguishing it from simpler terephthalate derivatives.
Properties
CAS No. |
303140-45-6 |
|---|---|
Molecular Formula |
C15H13NO6 |
Molecular Weight |
303.27g/mol |
IUPAC Name |
dimethyl 2-(furan-2-carbonylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H13NO6/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17) |
InChI Key |
QGIHIUVEYYNSBM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- In contrast, the furoylamino group (moderately electron-donating due to the furan oxygen) may enhance resonance stabilization.
- Steric Effects: The phenylsulfonamido group introduces significant steric bulk compared to the planar furoylamino group, which could influence crystallinity or polymer chain packing.
Physicochemical Properties
Limited data from the evidence permits partial comparisons:
Gaps in Data : Melting points, exact solubility parameters, and spectroscopic data (e.g., IR, NMR) are unavailable in the provided evidence, highlighting the need for further experimental characterization.
Reactivity Trends :
- Nitro and sulfonamido groups are less nucleophilic than amino groups, limiting their participation in further reactions unless reduced or modified.
- The furoylamino group’s furan ring may participate in cycloaddition reactions or serve as a hydrogen-bond acceptor, enabling supramolecular assembly.
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